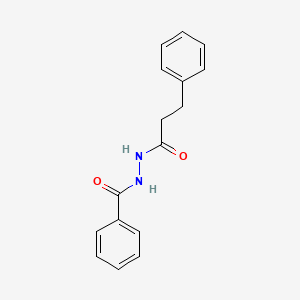
N'-(3-phenylpropanoyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-phenylpropanoyl)benzohydrazide is an organic compound with the molecular formula C16H16N2O2 and a molecular weight of 268.31 g/mol It is a derivative of benzohydrazide, characterized by the presence of a phenylpropanoyl group attached to the nitrogen atom of the benzohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-phenylpropanoyl)benzohydrazide typically involves the reaction of benzohydrazide with 3-phenylpropanoic acid or its derivatives. One common method is the condensation reaction between benzohydrazide and 3-phenylpropanoic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
While specific industrial production methods for N’-(3-phenylpropanoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3-phenylpropanoyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in various substituted benzohydrazide derivatives .
Aplicaciones Científicas De Investigación
N’-(3-phenylpropanoyl)benzohydrazide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N’-(3-phenylpropanoyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N’-benzylidene-2-hydroxymethylbenzohydrazide: This compound is similar in structure but has a benzylidene group instead of a phenylpropanoyl group.
2-hydroxy-N’-(propan-2-ylidene)benzohydrazide: This compound has a hydroxy group and a propan-2-ylidene group, making it structurally similar but functionally different.
Uniqueness
N’-(3-phenylpropanoyl)benzohydrazide is unique due to its specific phenylpropanoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C16H16N2O2 |
|---|---|
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
N'-(3-phenylpropanoyl)benzohydrazide |
InChI |
InChI=1S/C16H16N2O2/c19-15(12-11-13-7-3-1-4-8-13)17-18-16(20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) |
Clave InChI |
PJRVFEMYDNQHRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


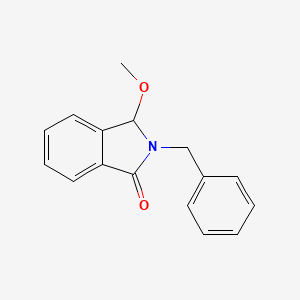
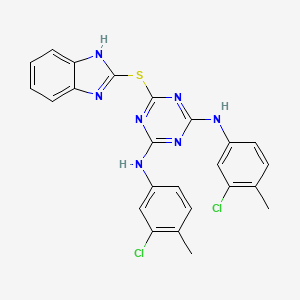
![(1R,2R,3S,3aR,8bR)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B12459632.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(butylamino)ethylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12459634.png)
![3,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12459649.png)
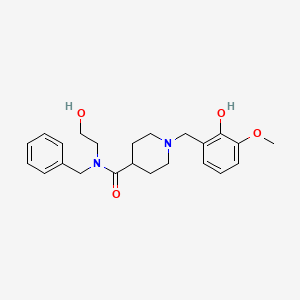
![4-ethyl-2-[(E)-(4-iodophenyl)diazenyl]phenol](/img/structure/B12459680.png)
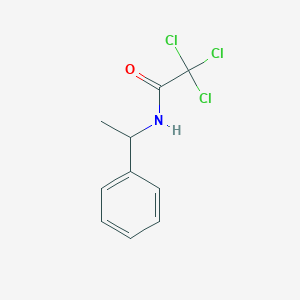
![4-Cyclohexyl-1-{[3-(trifluoromethyl)phenyl]carbamothioyl}piperidine-4-carboxamide](/img/structure/B12459686.png)
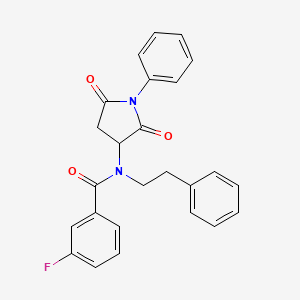
![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12459695.png)


![8-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B12459705.png)
